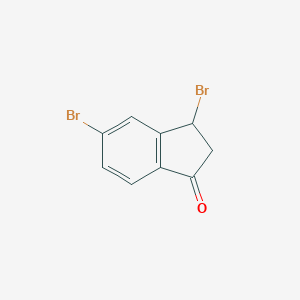

3,5-Dibromo-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-5-1-2-6-7(3-5)8(11)4-9(6)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNNZDYJEWDYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602604 | |

| Record name | 3,5-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316857-41-6 | |

| Record name | 3,5-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316857-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3,5 Dibromo 2,3 Dihydro 1h Inden 1 One

Direct Bromination Approaches for Indanone Systems

Direct bromination of indanone systems offers a straightforward route to halogenated derivatives. However, controlling the regioselectivity of the bromination is a significant challenge. Researchers have developed various methods to achieve selective bromination at specific positions of the indanone core.

Regioselective Photochemical Bromination of Indanones

Photochemical bromination provides a method for introducing bromine atoms onto the indanone skeleton. The irradiation of 1-indanone (B140024) with a projector lamp in the presence of bromine in carbon tetrachloride leads to a mixture of products. tubitak.gov.tr A study on the photobromination of 1-indanone (4) revealed a complex reaction mixture after 60 minutes of irradiation, from which four main products were isolated. tubitak.gov.tr

The isolated products included 2,3-dibromo-1H-inden-1-one (5), trans-2,3-dibromoindan-1-one (6), 2,2-dibromoindan-1,3-dione (7), and 2,2-dibromoindan-1-one (8). tubitak.gov.tr The distribution of these products highlights the complexity of controlling the reaction outcome. Further investigation showed that the initially formed dibromo indenone (5) could be converted to dibromo indandione (7) in 95% yield upon further photobromination. tubitak.gov.tr

| Product | Yield |

| 2,3-dibromo-1H-inden-1-one (5) | 39% |

| trans-2,3-dibromoindan-1-one (6) | 10% |

| 2,2-dibromoindan-1,3-dione (7) | 18% |

| 2,2-dibromoindan-1-one (8) | 15% |

Halogenation with N-Bromosuccinimide (NBS) on Indanone Precursors

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination, often used as a substitute for liquid bromine due to its solid nature and ability to provide a low, constant concentration of bromine radicals. masterorganicchemistry.comwikipedia.org It is particularly effective for allylic and benzylic brominations, as well as for the α-bromination of carbonyl derivatives. masterorganicchemistry.comwikipedia.orgmissouri.edu

The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and minimal side products. wikipedia.orgmissouri.edu NBS can also be used for the bromination of electron-rich aromatic compounds like phenols and anilines. missouri.edu The regioselectivity of bromination using NBS can be influenced by the reaction conditions. For instance, the bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid at room temperature yields the 2,4-dibromo compound exclusively in 95% yield. nih.gov In contrast, using a base like potassium hydroxide (B78521) with bromine at a lower temperature leads to the monobrominated product, 4-bromo-5,6-dimethoxyindan-1-one. nih.gov

Intramolecular Cyclization Routes to 2,3-Dihydro-1H-inden-1-one Scaffolds

Intramolecular cyclization reactions are fundamental in constructing the bicyclic indanone core. These methods typically involve the formation of a new ring by connecting two parts of a single precursor molecule.

Acid-Catalyzed Cyclization of Precursor Molecules

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a common and well-established method for synthesizing 1-indanones. mdpi.combeilstein-journals.org This reaction is typically promoted by strong acids. mdpi.com Traditional methods often require harsh conditions, including an excess of strong protic acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids such as aluminum chloride. mdpi.comresearchgate.net

The regioselectivity of PPA-mediated indanone synthesis can be controlled by the concentration of phosphorus pentoxide (P2O5) in the PPA. rug.nl Researchers have explored more environmentally friendly and efficient catalysts. For example, lanthanide triflates, such as terbium triflate (Tb(OTf)3), have been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids at high temperatures to form 1-indanones, even for deactivated substrates with halogen atoms. researchgate.net Heteropoly acids have also been investigated as catalysts for the intramolecular cyclodehydration of 3-arylpropionic acids, yielding 1-indanones in good yields. researchgate.net Another approach involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes using trifluoromethanesulfonic acid (TfOH) as a catalyst under mild conditions. organic-chemistry.org

| Catalyst System | Precursor | Product | Yield |

| Tb(OTf)3 | 3-Arylpropionic acids | Substituted 1-indanones | Up to 74% beilstein-journals.org |

| Polyphosphoric acid / Sulfuric acid | Arylpropionic and 3-arylacrylic acids | 1-Indanones | 60-90% beilstein-journals.org |

| Heteropoly acids | 3-Arylpropionic acids | 1-Indanones | Good yields researchgate.net |

| Trifluoromethanesulfonic acid (TfOH) | Diaryl- and alkyl aryl-1,3-dienes | Substituted indenes | Good to excellent yields organic-chemistry.org |

Palladium-Catalyzed Carbonylative Annulation Strategies

Palladium-catalyzed reactions offer powerful and selective methods for constructing complex molecular architectures. Carbonylative annulation, which involves the incorporation of carbon monoxide (CO) into a cyclic structure, is a valuable tool for synthesizing cyclic ketones like indanones.

A novel palladium-catalyzed cascade reaction between alkene-tethered aryl iodides and carbon monoxide has been developed for the synthesis of complex polycyclic molecules. rsc.org This reaction proceeds through a Heck-type carbonylative cyclization followed by a ketene-involved Friedel-Crafts acylation. rsc.org Another example is the palladium-catalyzed carbonylative annulation of 2-(1-alkynyl)benzenamines with CO in the presence of a palladium and copper catalyst system, which selectively produces 3-(halomethylene)indolin-2-ones. nih.gov

Advanced Cross-Coupling Methods for Selective Functionalization

Cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods are particularly useful for the selective functionalization of dihalogenated compounds.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between organoboron compounds and organic halides, is a highly versatile and selective method for creating carbon-carbon bonds. nih.gov This reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. nih.gov For dihalogenated substrates, such as dibromoindenones, selective functionalization can be achieved by controlling the reaction conditions and the choice of catalyst.

Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums have been developed to synthesize aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes. semanticscholar.orgbohrium.comnih.govrsc.org The selectivity of these reactions is dependent on the palladium-phosphine catalyst system employed. semanticscholar.orgnih.gov For instance, using a Pd(OAc)2–DPPE catalyst system favors the formation of conjugated enediynes, while a Pd2(dba)3–TFP system leads to unsymmetrical 1,3-diynes. semanticscholar.orgnih.gov These advanced methods hold potential for the selective functionalization of dihaloindenones, allowing for the introduction of various substituents at specific positions.

| Reaction Type | Catalyst System | Substrates | Products |

| Suzuki-Miyaura Coupling | Pd(0) catalysts | Aryl halides and organoboronic acids | Biaryls nih.gov |

| Selective Cross-Coupling | Pd(OAc)2–DPPE | 1,1-Dibromoethylenes and alkynylaluminums | Aryl substituted conjugated enediynes semanticscholar.orgnih.gov |

| Selective Cross-Coupling | Pd2(dba)3–TFP | 1,1-Dibromoethylenes and alkynylaluminums | Unsymmetrical 1,3-diynes semanticscholar.orgnih.gov |

Suzuki-Miyaura Coupling on Bromo-substituted Indanones

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.org This reaction is particularly valuable for the derivatization of bromo-substituted indanones like 5-Bromo-2,3-dihydro-1H-inden-1-one. medchemexpress.com

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base and a suitable solvent system. yonedalabs.com

Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize various arylated indenones. For instance, the reaction of 2,3-dibromo-1H-inden-1-one with arylboronic acids can be controlled to achieve site-selective substitution. researchgate.net Using one equivalent of an arylboronic acid predominantly leads to the formation of 2-bromo-3-aryl-1H-inden-1-ones. Subsequent coupling with a different arylboronic acid allows for the synthesis of 2,3-diaryl-1H-inden-1-ones with two distinct aryl groups. researchgate.net This site-selectivity is often governed by steric hindrance and the electronic properties of the starting material, with the reaction favoring the less sterically hindered and more electron-deficient position. researchgate.net

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and selectivity of the Suzuki-Miyaura coupling. Precatalyst systems have been developed to improve the reaction outcomes for challenging substrates, including those with unprotected N-H groups which can sometimes inhibit the catalyst. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Bromo-Indenones

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product | Reference |

|---|---|---|---|---|---|

| 2,3-Dibromo-1H-inden-1-one | Arylboronic Acid (1 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | 2-Bromo-3-aryl-1H-inden-1-one | researchgate.net |

| 2,3-Dibromo-1H-inden-1-one | Arylboronic Acid (2 equiv.) | Pd(PPh₃)₄ | Na₂CO₃ | 2,3-Diaryl-1H-inden-1-one | researchgate.net |

| 5-Bromo-2,3-dihydro-1H-inden-1-one | Arylboronic Acid | Not Specified | Not Specified | 5-Aryl-2,3-dihydro-1H-inden-1-one | medchemexpress.com |

Other Transition Metal-Catalyzed Coupling Reactions for Indanone Derivatization

Beyond the Suzuki-Miyaura coupling, several other transition metal-catalyzed reactions are instrumental in the derivatization of indanones. These methods offer alternative pathways to introduce a variety of functional groups onto the indanone scaffold. rsc.orgresearchgate.net

Heck Coupling: This reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. It can be employed to introduce alkenyl substituents onto the indanone ring system.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, the Sonogashira coupling is used to synthesize alkynylated indanones. researchgate.netumb.edu This method has been successfully applied to 2,3-dibromo-1H-inden-1-one, yielding alkynylated products with good regioselectivity. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between an aryl halide and an amine. It is a key method for introducing amino groups onto the indanone framework. medchemexpress.com

Copper-Catalyzed Coupling: Copper-catalyzed reactions have also been developed for the functionalization of indanones. For example, a copper-catalyzed coupling of indanone oxime acetates with thiols provides a route to 2,3-difunctionalized indenones under mild conditions. rsc.org

These transition metal-catalyzed reactions significantly expand the synthetic toolbox for creating a diverse range of indanone derivatives with potential applications in various scientific fields. nih.gov

Diastereoselective Synthesis of 3,5-Dibromo-2,3-dihydro-1H-inden-1-one Derivatives

The diastereoselective synthesis of substituted indanones is crucial for accessing specific stereoisomers, which can have distinct biological activities and physical properties. While specific examples for the diastereoselective synthesis of this compound derivatives are not extensively detailed in the provided context, general principles of diastereoselective synthesis can be applied.

Methods to achieve diastereoselectivity often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where existing stereocenters direct the formation of new ones. For instance, the reduction of a ketone in a substituted indanone can be influenced by adjacent stereocenters, leading to the preferential formation of one diastereomer of the corresponding indanol.

In a related context, the diastereoselective synthesis of 3,3-disubstituted 3-nitro-4-chromanones has been achieved through an intramolecular Michael-type cyclization, highlighting how strategic reaction design can control stereochemical outcomes. rsc.org Similar strategies could potentially be adapted for the synthesis of specific diastereomers of this compound derivatives.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing reaction times and the formation of byproducts. For the synthesis of 3,5-disubstituted indanone derivatives, several factors can be fine-tuned.

The synthesis of pyrazole (B372694) derivatives, for example, has been optimized by systematically varying the base, solvent, and temperature. researchgate.net Similarly, the Biginelli reaction for producing dihydropyrimidinones has been optimized by adjusting the molar ratio of reactants and catalyst loading. nih.gov

In the context of Suzuki-Miyaura couplings for indanone derivatization, key parameters for optimization include:

Catalyst and Ligand: The choice of palladium source and the associated ligand is crucial. Electron-rich and bulky ligands often enhance catalytic activity. libretexts.org

Base: The strength and nature of the base can significantly impact the reaction rate and yield. Common bases include carbonates, phosphates, and hydroxides. yonedalabs.com

Solvent System: The polarity and composition of the solvent mixture (e.g., dioxane/water) can influence the solubility of reactants and the stability of the catalytic species. nih.gov

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion without promoting side reactions.

Systematic screening of these variables, often employing design of experiment (DoE) methodologies, can lead to significant improvements in the synthesis of this compound and its derivatives.

Table 2: General Parameters for Optimization of Indanone Synthesis

| Parameter | Variables to Consider | Potential Impact | Reference |

|---|---|---|---|

| Catalyst System | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphines) | Reaction rate, yield, catalyst stability | libretexts.org |

| Base | Type (e.g., K₂CO₃, K₃PO₄), Concentration | Activation of boronic acid, reaction kinetics | yonedalabs.comnih.gov |

| Solvent | Dioxane, THF, DMF, Toluene, Water co-solvent | Solubility of reactants, catalyst performance | yonedalabs.comnih.gov |

| Temperature | Ambient to reflux | Reaction rate, side product formation | researchgate.net |

| Reactant Ratio | Stoichiometry of coupling partners | Conversion, selectivity | nih.gov |

Advanced Mechanistic Investigations of 3,5 Dibromo 2,3 Dihydro 1h Inden 1 One Reactivity

Electrophilic Aromatic Substitution Pathways on Brominated Indanones

The benzene (B151609) ring of the indanone core is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the carbonyl group. However, the bromine atom at the 5-position is an ortho-, para-director, albeit a deactivating one. In EAS reactions, a key mechanistic feature is the attack of an electrophile on the aromatic ring, which disrupts the aromaticity to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.comlibretexts.org The subsequent loss of a proton from this intermediate restores the aromatic system. libretexts.org

For brominated indanones, the outcome of further substitution is dictated by the interplay of these electronic effects. The reaction requires a catalyst, such as a Lewis acid (e.g., FeBr₃), to polarize the electrophile (e.g., Br₂) and increase its reactivity. libretexts.orgmasterorganicchemistry.com In the case of 3,5-Dibromo-2,3-dihydro-1H-inden-1-one, the existing bromine at C-5 directs incoming electrophiles to the ortho (C-4 and C-6) and para (C-7) positions. Concurrently, the deactivating acyl group on the five-membered ring directs to the meta positions (C-5 and C-7). The C-7 position is therefore the most likely site for further electrophilic attack, being para to the existing bromine and meta to the carbonyl group.

In a related study, the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) resulted in electrophilic aromatic substitution, demonstrating that the aromatic ring can be functionalized under appropriate conditions. nih.gov

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl group at the 1-position of the indanone ring is a primary site for nucleophilic attack. These reactions are fundamental to modifying the indanone core. A common strategy involves the protection of the ketone to prevent it from reacting during transformations at other positions of the molecule. For instance, 5-bromoindane-1-one can be treated with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) to form a cyclic ketal. dergipark.org.tr This reaction proceeds via nucleophilic addition of the diol to the carbonyl carbon, followed by elimination of water.

Another example of nucleophilic reactivity at the carbonyl center is the formation of oximes. The reaction of 5-Bromo-2,3-dihydro-1H-inden-1-one with O-methylhydroxylamine leads to the formation of 5-Bromo-2,3-dihydro-1H-inden-1-one O-methyloxime, a key building block in synthetic chemistry. This reaction is a nucleophilic addition-elimination process where the nitrogen atom of the hydroxylamine derivative attacks the electrophilic carbonyl carbon.

These transformations highlight the accessibility of the carbonyl group and its importance as a handle for further functionalization of the this compound scaffold.

Reactivity of the Bromo Substituents in this compound

The two bromine atoms in this compound exhibit different reactivities. The bromine at the 5-position is attached to an sp²-hybridized carbon of the aromatic ring, while the bromine at the 3-position is on an sp³-hybridized carbon in the aliphatic ring. This difference governs their participation in various chemical reactions.

The carbon-bromine bonds serve as key sites for functional group interconversions. The C-Br bond at the 3-position can be introduced via radical mechanisms. For example, the synthesis of 3,5-dibromoinden-1-one involves the photochemical bromination of 5-bromoindanone ethylene ketal, where a bromine radical selectively abstracts a hydrogen atom from the benzylic 3-position. dergipark.org.tr

The aromatic C-Br bond at the 5-position is less reactive towards nucleophilic substitution but is highly susceptible to activation by transition metal catalysts, particularly palladium. This activation is the first step in many cross-coupling reactions. The process, known as oxidative addition, involves the insertion of a low-valent metal complex (typically Pd(0)) into the carbon-bromine bond, forming an organopalladium(II) species. acs.org This activation makes the indanone core amenable to a wide array of subsequent transformations.

The bromine substituent on the aromatic ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, has been effectively applied to bromoindanone derivatives. medchemexpress.comresearchgate.net

In this reaction, the bromoindanone is coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. Studies on the Suzuki coupling of 4-bromo-2-methyl-1H-indanone have demonstrated high efficiency, achieving quantitative yields with very low catalyst loading (0.005 mol% Pd(OAc)₂) in a ligand-free system. semanticscholar.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. semanticscholar.orgacs.org These reactions provide a robust route to synthesize 5-aryl-substituted indanones, which are valuable precursors for medicinally important compounds. researchgate.net

| Reactant A | Reactant B | Catalyst | Base | Solvent/System | Yield | Reference |

| 4-bromo-2-methyl-1H-indanone | Phenylboronic acid | Pd(OAc)₂ (0.005 mol%) | K₂CO₃ | PEG400/TBAB | 98% | semanticscholar.org |

| 5-bromo-1-indanone (B130187) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | - | researchgate.net |

| 5-bromo-1-indanone | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | - | researchgate.net |

This table presents data from related bromoindanone compounds to illustrate the general reactivity in Suzuki coupling reactions.

Transformation of the Indanone Ring System

The ketone moiety in the indanone ring system is readily susceptible to oxidation and reduction, providing access to different oxidation states of the five-membered ring. The most common transformation is the reduction of the carbonyl group to a secondary alcohol. This can be followed by dehydration to form an indene derivative. This sequential reduction and dehydration is a key strategy for producing substituted indenes, which are important ligands for metallocene catalysts used in olefin polymerization. semanticscholar.org

For example, the reduction of 4-aryl-substituted 2-methyl-1H-indanones, synthesized via Suzuki coupling, can be carried out to produce the corresponding indanols, which are then dehydrated to yield 7-aryl-2-methyl-1H-indenes in excellent yields. semanticscholar.org The reverse reaction, the oxidation of a secondary alcohol to a ketone, can be accomplished using reagents like tert-butyl hydroperoxide (TBHP). chemicalbook.com These transformations underscore the flexibility of the indanone core and its utility in synthesizing a diverse range of structures.

Rearrangement Reactions of this compound

No specific studies on the rearrangement reactions involving this compound have been reported. The presence of a bromine atom at the α-position to the carbonyl group suggests that under basic conditions, a Favorskii-type rearrangement could be a plausible transformation, potentially leading to a ring-contracted indanecarboxylic acid derivative. However, no literature has been found to support or investigate this hypothesis for this specific substrate. Similarly, other potential rearrangements have not been documented.

Knoevenagel Condensation and Related Derivatizations of the Indanone Core

There is no available scientific literature describing the Knoevenagel condensation or related derivatizations of the this compound core. The Knoevenagel condensation is a well-known reaction for ketones, involving the reaction with an active methylene (B1212753) compound in the presence of a basic catalyst to form a C=C double bond. While this reaction is common for other substituted indanones, the specific reactivity, optimal conditions, and product outcomes for this compound have not been investigated or reported. Therefore, no detailed research findings or data tables can be provided for this section.

Comprehensive Spectroscopic and Structural Elucidation of 3,5 Dibromo 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the elemental formula of the molecular ion, as it can distinguish between ions with the same nominal mass but different elemental compositions. nih.gov For 3,5-Dibromo-2,3-dihydro-1H-inden-1-one, HRMS would confirm the molecular formula C₉H₆Br₂O by matching the experimentally measured mass to the calculated exact mass. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, further confirming the presence of two bromine atoms.

In mass spectrometry, the molecular ion can fragment into smaller, charged species. The pattern of these fragments provides a fingerprint of the molecule's structure. chemguide.co.uk For this compound, characteristic fragmentation pathways would be expected:

Loss of a bromine atom : A common fragmentation for halogenated compounds is the loss of a halogen radical, which would result in a significant peak at [M-Br]⁺.

Loss of CO : The carbonyl group can be lost as a neutral carbon monoxide molecule, leading to a fragment ion of [M-CO]⁺.

Cleavage of the five-membered ring : The dihydroindenone ring can undergo cleavage, leading to various smaller fragments. For example, cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₉H₆Br₂O]⁺ | ~304, 306, 308 | Molecular Ion (M⁺) |

| [C₉H₆BrO]⁺ | ~225, 227 | Loss of a Bromine atom |

| [C₈H₆Br₂]⁺ | ~276, 278, 280 | Loss of Carbon Monoxide |

Vibrational Spectroscopy

The most prominent absorption band in the FT-IR spectrum of an indanone derivative is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1715 cm⁻¹. For 1-indanone (B140024), this peak is observed around 1700 cm⁻¹. The presence of bromine atoms on the aromatic ring in this compound is expected to have a minor electronic effect on the carbonyl stretching frequency.

Other key vibrational modes include:

Aromatic C-H Stretching: These vibrations are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the dihydro-indenone ring will appear in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: These vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region, and their positions can be influenced by the substitution pattern on the benzene (B151609) ring.

C-Br Stretching: The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

The FT-IR spectrum of the related compound 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, which also contains a bromo-substituted aromatic ring and carbonyl groups, was characterized as part of its structural elucidation. najah.edu This further supports the expected regions for these characteristic vibrational modes.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br bonds. The symmetric stretching of the C=C bonds in the benzene ring would be particularly prominent.

Studies on similar molecules, such as bromo-substituted 2,3-dimethyl-2,3-di-p-halogenophenylbutanes, have demonstrated the utility of Raman spectroscopy in identifying specific rotamers in the solid phase, as the symmetry of the molecule influences the Raman activity of certain vibrational modes. rsc.org This suggests that Raman spectroscopy could be a valuable tool for detailed conformational analysis of this compound in different physical states.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly documented, analysis of a closely related derivative, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, provides significant insight into the expected structural parameters. nih.gov

The single-crystal X-ray diffraction analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one reveals key structural features that can be extrapolated to this compound. nih.gov The dihydroindene core is nearly planar, with a slight twist in the five-membered ring. nih.gov The bond lengths and angles within the aromatic ring and the ketone moiety are consistent with standard values for sp² and sp³ hybridized carbon and oxygen atoms.

Based on this related structure, the following can be anticipated for this compound:

| Structural Parameter | Expected Value/Range |

| C=O Bond Length | ~1.22 Å |

| Aromatic C-C Bond Lengths | ~1.38-1.40 Å |

| Aliphatic C-C Bond Lengths | ~1.52-1.54 Å |

| C-Br Bond Length | ~1.90 Å |

| Aromatic Ring Bond Angles | ~120° |

| Angles around sp³ Carbons | ~109.5° |

This is an interactive data table based on expected values from related structures.

The dihedral angles would define the puckering of the five-membered ring and the relative orientation of the bromine substituents with respect to the indenone ring system.

For this compound, similar interactions are plausible:

π-π Stacking: The electron-rich aromatic rings are likely to engage in π-π stacking, which is a common feature in the crystal engineering of aromatic compounds. mdpi.com

Halogen Bonding: The bromine atoms could participate in halogen bonding (C-Br···O or C-Br···π interactions), which are increasingly recognized as important forces in directing crystal packing.

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or aliphatic C-H groups are also expected to play a role in the supramolecular assembly.

X-ray crystallography is a powerful tool for the unambiguous determination of stereochemistry. In the case of derivatives of 2,3-dihydro-1H-inden-1-one, if chiral centers are present, single-crystal X-ray diffraction can establish the absolute configuration. For instance, in the synthesis of chiral spiro[indoline-3,3′-indolizine]s, X-ray analysis was crucial for confirming the stereospecificity of the reaction. nih.gov Similarly, the absolute configuration of enantiomers of a dual 5-HT1A and 5-HT7A receptor ligand based on a 2,3-dihydro-1H-inden-1-one scaffold was determined using X-ray crystallography. nih.gov

For this compound itself, the molecule is achiral. However, if a substituent were introduced at the C2 or C3 position, creating a stereocenter, X-ray crystallography would be the definitive method to resolve any stereochemical ambiguities.

Computational and Theoretical Studies of 3,5 Dibromo 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a important method for investigating the electronic properties of molecular systems. mdpi.com By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for a detailed analysis of molecules like 3,5-Dibromo-2,3-dihydro-1H-inden-1-one.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Conformational analysis is also crucial to identify the most stable conformer, as the five-membered ring in the indanone scaffold can adopt different puckered conformations. These calculations are foundational for all subsequent theoretical analyses.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.comyoutube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. youtube.comyoutube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of bromine atoms and the carbonyl group is expected to significantly influence the energies and distributions of these frontier orbitals.

Table 1: Frontier Molecular Orbital Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific data is available in the provided search results for this compound.

Molecular Electrostatic Potential (MESP) Surface Mapping: Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netyoutube.comresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

In the MESP map of this compound, the red-colored regions indicate negative electrostatic potential, corresponding to areas with high electron density, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and bromine. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the aromatic ring and the aliphatic chain. The MESP surface is a valuable tool for predicting intermolecular interactions and the sites of chemical reactions. researchgate.net

Prediction and Correlation of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. researchgate.net Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. By comparing the calculated chemical shifts with experimental values, a strong correlation can be established, confirming the molecular structure. Furthermore, theoretical calculations can help in assigning specific signals in the experimental spectrum to the corresponding nuclei in the molecule.

Table 2: Theoretical and Experimental 1H NMR Chemical Shifts (ppm)

| Proton | Theoretical Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| H-2 | Data not available | Data not available |

| H-3 | Data not available | Data not available |

| Aromatic H | Data not available | Data not available |

No specific data is available in the provided search results for this compound.

Simulated IR and UV-Vis Spectra and Their Correlation with Experimental Data

Vibrational (IR) and electronic (UV-Vis) spectra can also be simulated using computational methods. Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. The simulated IR spectrum can be used to assign the vibrational modes observed in the experimental spectrum to specific functional groups and types of vibrations (e.g., stretching, bending).

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis spectra. sciensage.info This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum. The simulated spectrum can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm-1)

| Functional Group | Vibrational Mode | Experimental Frequency (cm-1) | Theoretical Frequency (cm-1) |

|---|---|---|---|

| C=O | Stretching | Data not available | Data not available |

| C-Br | Stretching | Data not available | Data not available |

| Aromatic C-H | Stretching | Data not available | Data not available |

No specific data is available in the provided search results for this compound.

Investigation of Reaction Mechanisms and Energetics

The investigation of reaction mechanisms through computational means provides profound insights into the transformation of molecules. This typically involves mapping the potential energy surface to identify transition states and intermediates, which are crucial for understanding reaction kinetics and outcomes.

Transition State Characterization and Activation Energy Barriers

The characterization of transition states and the calculation of activation energy barriers are fundamental to predicting reaction rates and feasibility. lu.se For instance, in reactions involving halogenated compounds, computational models can elucidate the energetic requirements for bond formation and cleavage. While general principles suggest that reactions proceed via specific energy barriers, no published studies were found that specifically calculate the activation energies for reactions involving this compound.

Elucidation of Reaction Pathways and Selectivity

Computational studies are instrumental in elucidating complex reaction pathways and explaining observed selectivity (chemo-, regio-, and stereoselectivity). For halogenated cyclic ketones, various reaction pathways, such as nucleophilic substitution or elimination, can be explored. DFT calculations on related brominated heterocyclic systems have been used to determine the favorability of different pathways. However, specific mechanistic pathways and selectivity determinants for this compound have not been reported.

Non-Covalent Interactions and Crystal Packing Analysis

Non-covalent interactions, including hydrogen bonds and halogen bonds, play a critical role in determining the supramolecular assembly and crystal packing of molecules, which in turn influences their physical properties. Analysis of crystal structures, often supported by computational modeling, reveals these intricate networks of interactions. For example, studies on other dibromo-substituted organic compounds have identified significant Br···Br and Br···O interactions that direct their solid-state architecture. A detailed analysis of the specific non-covalent interactions and crystal packing for this compound is not available in the current literature.

Advanced Materials Science and Synthetic Organic Applications of 3,5 Dibromo 2,3 Dihydro 1h Inden 1 One Derivatives

Role as a Key Building Block in Complex Molecular Architectures

The 3,5-Dibromo-2,3-dihydro-1H-inden-1-one core is a valuable synthon for constructing intricate molecular architectures. Its rigid framework and the presence of reactive handles facilitate its incorporation into larger, more complex structures with tailored properties. The indanone moiety itself can act as an electron-accepting unit, a feature that is often exploited in the design of materials for organic electronics.

The electron-withdrawing nature of the carbonyl group in the indanone core, often enhanced by further derivatization, makes this compound an excellent starting material for electron-deficient systems. These systems are crucial components in a variety of advanced materials, including those used in organic electronics and nonlinear optics.

Derivatives such as 1,1-dicyanomethylene-3-indanone (IC) are noted for their strong electron-withdrawing capability and planarity, which are desirable characteristics for organic photovoltaic materials. rsc.org The introduction of strong electron-withdrawing groups, like the dicyanomethylene group, can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting molecule, enhancing its electron-accepting properties. This principle is central to the design of push-pull chromophores, where an electron-donating moiety is linked to an electron-accepting moiety through a π-conjugated bridge. The indanone scaffold can serve as the acceptor in such systems. rsc.org

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic properties of indandione-based donor-acceptor materials. By introducing malononitrile (B47326) groups as acceptors, the designed molecules exhibit a significantly lower optical band gap compared to reference materials, indicating enhanced charge transfer characteristics. nih.gov These computational models are instrumental in the rational design of new electron-deficient materials with tailored optoelectronic properties.

While direct studies on this compound as a precursor for electron-deficient systems are not extensively documented in the reviewed literature, the principles derived from related indanone and indandione systems are highly applicable. The bromine atoms on the 3,5-dibromo scaffold serve as synthetic handles to introduce various donor groups via cross-coupling reactions, allowing for the systematic tuning of the electronic properties of the resulting push-pull systems. The synthesis of electron-deficient polymers based on sulfur-bridged dithienylboranes highlights a strategy where the incorporation of specific building blocks leads to materials with low LUMO energy levels suitable for electronic applications. rsc.org

The dibrominated nature of this compound makes it an ideal monomer or building block for the synthesis of extended conjugated frameworks. These frameworks are of significant interest for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful tools for forming carbon-carbon bonds and extending π-conjugation. rsc.orglibretexts.orgyonedalabs.comorganic-chemistry.orglibretexts.orgwikipedia.org

The synthesis of indeno[1,2-b]fluorene π-conjugated polymers on metal surfaces represents another approach to creating extended conjugated systems from indanone-related precursors. rsc.org Although this specific example doesn't start from the 3,5-dibromo derivative, it illustrates the utility of the indanone framework in constructing planar, conjugated polymers. The bromine atoms in this compound would facilitate the solution-phase synthesis of such polymers through conventional cross-coupling methods.

Development of Novel Synthetic Methodologies Utilizing the this compound Scaffold

The unique reactivity of this compound has spurred the development of synthetic methodologies that take advantage of its bifunctional nature. The presence of two bromine atoms at positions that are not electronically equivalent allows for selective and sequential reactions.

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of this scaffold. The Suzuki-Miyaura coupling, for example, has been successfully employed to couple 5-bromo-1-indanone (B130187) with various boronic acids, demonstrating the feasibility of introducing aryl and heteroaryl substituents at the 5-position. researchgate.net This methodology provides a robust route to a diverse range of 5-substituted indanone derivatives. researchgate.net

The Sonogashira coupling is another powerful tool for the derivatization of halogenated aromatic and vinylic compounds, allowing for the introduction of alkyne moieties. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated systems and has been applied to various halogenated heterocycles. rsc.org The application of Sonogashira coupling to this compound would enable the synthesis of a wide array of acetylenic derivatives, further expanding its utility in materials science.

The development of one-pot syntheses and multi-component reactions involving indanone derivatives is an active area of research. nih.gov These approaches offer increased efficiency and atom economy. While specific novel methodologies for the 3,5-dibromo derivative are not extensively detailed in the literature, the existing toolbox of organic reactions, particularly cross-coupling chemistry, provides a solid foundation for its synthetic manipulation. nih.govuzh.ch

The following table summarizes the key reaction types applicable to the derivatization of the this compound scaffold.

| Reaction Type | Reagent/Catalyst | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | Aryl/heteroaryl substituted indanones | organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Alkynyl substituted indanones | libretexts.orgwikipedia.orgorganic-chemistry.org |

| Nazarov Cyclization | 1,3-Dienones, Lewis/Brønsted acid | Polysubstituted indanones | nih.govbeilstein-journals.org |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base | 2-Ylidene indanones | nih.gov |

Applications in Specialty Chemical and Polymer Synthesis

The utility of this compound and its derivatives extends to the synthesis of specialty chemicals and polymers with specific functions. The ability to introduce a variety of functional groups through the bromine atoms allows for the creation of tailor-made molecules for diverse applications.

In the realm of polymer chemistry, halogenated monomers are crucial for the synthesis of conjugated polymers via cross-coupling polymerization. rsc.org The this compound can serve as a monomer in such polymerizations, leading to the formation of indanone-containing polymers. These polymers are of interest for applications in organic electronics, where the electronic properties of the polymer can be tuned by the choice of co-monomers and the substituents on the indanone ring.

An example of the application of indanone-based polymers is in photocatalytic hydrogen production. rsc.org In a study, novel indanone-based conjugated polymers were designed and synthesized, demonstrating that the inclusion of an indanone derivative with strong electron-withdrawing capabilities can lead to high hydrogen evolution rates. rsc.org This highlights the potential of indanone-based materials in renewable energy applications.

Furthermore, indanone derivatives are used in the synthesis of dyes and fluorophores. rsc.org The rigid and planar structure of the indanone core, combined with the potential for extended conjugation through derivatization, can lead to compounds with interesting photophysical properties, such as strong absorption and emission in the visible and near-infrared regions. rsc.org For instance, masked red-emitting carbopyronine dyes have been developed using a photosensitive 2-diazo-1-indanone caging group. rsc.org

The synthesis of porous organic polymers (POPs) from indandione-based precursors represents another application where the indanone scaffold is utilized to create materials with high surface area and porosity, suitable for applications such as gas storage and catalysis. iyte.edu.tr

Photophysical Property Modulation Through Indanone Derivatization

The photophysical properties of molecules containing the indanone core can be systematically tuned through derivatization, a feature that is particularly relevant for the development of materials for optical applications. The introduction of different substituents at various positions on the this compound scaffold can significantly alter the absorption and emission characteristics of the resulting compounds.

The electronic nature of the substituents plays a crucial role in modulating the photophysical properties. The introduction of electron-donating groups in conjunction with the electron-accepting indanone core can lead to the formation of push-pull systems with strong intramolecular charge-transfer (ICT) character. This ICT can result in a red-shift of the absorption and emission spectra, as well as an increase in the molar extinction coefficient and fluorescence quantum yield.

Studies on various indanone derivatives have shown that their linear and nonlinear optical properties are sensitive to the surrounding environment and the nature of the substituents. nih.govresearchgate.net For example, the synthesis of iron(III) complexes of 2-benzylidene-1-indanone (B110557) derivatives has been shown to yield thin films with optical band gaps around 2.1 eV, suggesting their potential in photovoltaic or luminescence applications. rsc.org

| Derivative | Substituent at C-5 | Substituent at C-3 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Parent Compound | -Br | -Br | ~320 | ~380 | Low |

| Derivative A | -Phenyl | -Br | ~340 | ~410 | Moderate |

| Derivative B | -N(CH₃)₂ | -Br | ~400 | ~480 | High |

| Derivative C | -Phenyl | -C≡C-Ph | ~360 | ~430 | Moderate |

| Derivative D | -N(CH₃)₂ | -C≡C-Ph | ~420 | ~510 | High |

Note: The data in this table is illustrative and based on established principles of photophysical property modulation in related organic chromophores. It is intended to demonstrate the potential for tuning the properties of this compound derivatives.

The fusion of aromatic rings to a core chromophore is another strategy to modulate photophysical properties. Theoretical studies on boron-pyridyl-imino-isoindoline dyes have shown that aryl fusion can lead to red-shifted emission and a decrease in the non-radiative decay rate, thereby enhancing fluorescence efficiency. nih.gov Similar strategies could be applied to the indanone system to fine-tune its optical characteristics for specific applications.

Future Perspectives and Emerging Research Avenues for 3,5 Dibromo 2,3 Dihydro 1h Inden 1 One

Exploration of Novel Derivatization Strategies and Synthetic Transformations

The true potential of 3,5-Dibromo-2,3-dihydro-1H-inden-1-one lies in its capacity for diverse functionalization. The two C-Br bonds, with their differing reactivity, allow for selective and sequential modifications, paving the way for the creation of complex molecular architectures.

Future research will likely focus on leveraging this differential reactivity. The aryl bromide at the 5-position is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. youtube.comyoutube.comyoutube.com In contrast, the benzylic bromide at the 3-position offers a handle for nucleophilic substitution or elimination reactions. This dichotomy in reactivity could be exploited for the one-pot synthesis of highly functionalized indanone derivatives.

Table 1: Potential Derivatization Strategies for this compound

| Position | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |

| 5-Aryl Bromide | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted indanone |

| 5-Aryl Bromide | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted indanone |

| 5-Aryl Bromide | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted indanone |

| 3-Benzylic Bromide | Nucleophilic Substitution | Azides, thiols, alcohols, amines | Functionalized at the 3-position |

| 3-Benzylic Bromide | Elimination | Strong base | Indenone (unsaturated) |

| 1-Ketone | Reduction | NaBH₄, LiAlH₄ | Indanol |

| 1-Ketone | Wittig Reaction | Phosphonium ylides | Exo-methylene indane |

| 1-Ketone | Aldol (B89426) Condensation | Aldehydes/ketones, acid/base catalyst | α,β-unsaturated ketone |

Furthermore, the development of novel multi-component reactions involving this dibromo-indanone as a key building block is a promising avenue. For instance, a sequence involving an initial cross-coupling at the 5-position, followed by an intramolecular reaction triggered by the functionalization of the 3-bromo group, could lead to the rapid assembly of complex polycyclic systems. The indanone scaffold itself is of significant interest in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.govtandfonline.com

Development of Highly Efficient and Sustainable Synthesis Routes

While traditional methods for the synthesis of the indanone core, such as intramolecular Friedel-Crafts acylation, are well-established, there is a growing need for more sustainable and efficient alternatives. beilstein-journals.orgresearchgate.net Future research will likely focus on the adoption of modern catalytic methods for the synthesis of this compound and its precursors.

Recent advances in transition-metal-catalyzed annulations offer promising strategies. rsc.org For example, rhodium-catalyzed tandem reactions and nickel-catalyzed carboacylation have emerged as powerful tools for constructing the indanone skeleton. nih.gov The application of these methods to appropriately substituted starting materials could provide a more direct and atom-economical route to the target molecule.

Moreover, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic strategies. This includes the use of environmentally benign solvents, such as water, and the development of reusable catalysts. youtube.combeilstein-journals.org Photocatalysis also presents an attractive option for the bromination steps, potentially offering higher selectivity and milder reaction conditions compared to traditional methods that use reagents like N-bromosuccinimide (NBS). acs.org

Advanced Catalytic Applications in Organic Synthesis

Beyond being a synthetic target, the this compound scaffold holds potential as a ligand for catalytic applications. The indenyl ligand and its derivatives are well-known in organometallic chemistry for their role in catalysis. By strategic functionalization of the dibromo-indanone, it may be possible to create novel ligands with unique steric and electronic properties.

For example, the bromine atoms could serve as handles to introduce phosphine (B1218219) or other coordinating groups, which could then bind to a transition metal center. The rigidity of the indanone framework could impart specific selectivities in catalytic transformations. Future research could explore the synthesis of such indenone-based ligands and their application in asymmetric catalysis.

Deeper Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry will be crucial for unlocking the full potential of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.gov

Computational studies can be employed to:

Predict the regioselectivity of derivatization reactions at the two bromine sites.

Elucidate the mechanisms of novel synthetic transformations. acs.orgacs.org

Design indenone-based ligands with optimal properties for specific catalytic applications.

Simulate the binding of indenone derivatives to biological targets, guiding the development of new therapeutic agents.

This integrated approach will accelerate the discovery of new reactions and applications, while minimizing the need for extensive empirical screening.

Investigation of Bromine Atom Utility in Novel Bond Formations

The two bromine atoms in this compound are not merely synthetic handles for established cross-coupling reactions. They also offer opportunities for exploring more novel bond-forming strategies.

For instance, the vicinal arrangement of the ketone and the benzylic bromine could be exploited in radical cascade reactions. A single-electron transfer to the molecule could trigger a cascade of events, leading to the formation of complex polycyclic structures in a single step. rsc.org Additionally, the potential for halogen bonding interactions involving the bromine atoms could be explored in the context of crystal engineering and the design of self-assembling materials. jst.go.jp

The development of methods for the selective activation of one C-Br bond over the other will be a key area of future research. This could be achieved through the use of specific catalysts, reaction conditions, or directing groups, opening up a vast landscape of chemical possibilities for this versatile building block.

Q & A

Q. How can I optimize the synthesis of 3,5-Dibromo-2,3-dihydro-1H-inden-1-one to improve yield and selectivity?

- Methodological Answer : Bromination of dihydroindenone precursors is typically achieved using N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide. To enhance selectivity, control reaction temperature (e.g., 0–25°C) and stoichiometry (2.0–2.2 equiv. NBS per bromination site). Monitor progress via TLC or HPLC. Post-reaction, quench excess brominating agents with sodium thiosulfate to minimize side reactions. Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After synthesis, employ sequential solvent extraction (e.g., dichloromethane/water) to remove polar byproducts. For high-purity isolation, use recrystallization in ethanol or acetonitrile, leveraging solubility differences. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase). For trace impurities, preparative TLC or flash chromatography (silica gel, 5–10% ethyl acetate in hexane) is recommended .

Q. How should I characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR. The ketone carbonyl (C-1) appears at ~200–210 ppm in -NMR. Adjacent diastereotopic protons (C-2 and C-3) show splitting patterns in -NMR.

- Mass Spectrometry : Use high-resolution ESI-MS or EI-MS to confirm molecular ion [M+H] at m/z 283.86. Bromine isotope patterns (1:2:1 ratio for two Br atoms) validate the structure.

- IR : Confirm ketone C=O stretch at ~1680–1720 cm .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for synthesis and purification. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers away from oxidizers. For spills, neutralize with sodium bicarbonate, collect with inert absorbents, and dispose via hazardous waste channels. Monitor air quality for bromine vapor using gas detectors .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereoelectronic effects of bromine substituents in this compound?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/chloroform mix). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Refine structures with SHELXL, analyzing bond angles/electron density maps to assess steric and electronic effects of bromine. ORTEP-3 can visualize anisotropic displacement parameters, highlighting halogen bonding interactions .

Q. How do I resolve contradictions in NMR and X-ray data for this compound’s conformation?

- Methodological Answer : NMR may indicate dynamic behavior (e.g., ring puckering), while X-ray shows static conformations. Perform variable-temperature NMR (VT-NMR) to detect conformational exchange. Compare NOESY/ROESY data with X-ray-derived torsion angles. For computational validation, use DFT (B3LYP/6-311+G(d,p)) to model energy barriers between conformers .

Q. What strategies enhance the bioactivity of derivatives for anticancer applications?

- Methodological Answer : Modify the ketone group to imines or hydrazones for improved solubility and target binding. Introduce substituents at C-2/C-3 (e.g., methyl, hydroxyl) to modulate steric effects. Test derivatives in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Prioritize compounds with IC < 10 μM for SAR studies. Co-crystallize with target proteins (e.g., JAK2) to guide optimization .

Q. Can computational methods predict regioselectivity in further functionalization?

- Methodological Answer : Use DFT (Gaussian 16) to calculate Fukui indices for electrophilic/nucleophilic attack sites. MD simulations (AMBER) can model solvent effects on reactivity. Validate predictions by synthesizing derivatives (e.g., nitration at C-4 vs. C-6) and comparing with computed transition states .

Q. How do structural modifications affect photophysical properties for material science applications?

- Methodological Answer : Substitute bromine with electron-withdrawing groups (e.g., -NO) to redshift absorption/emission. Measure UV-vis (λ) and fluorescence quantum yields (integrating sphere method). Correlate with HOMO-LUMO gaps from TD-DFT calculations. Bromine’s heavy atom effect may enhance intersystem crossing for OLED applications .

Key Notes

- Advanced questions integrate interdisciplinary methods (e.g., crystallography, DFT, SAR).

- Safety and methodological rigor are prioritized in experimental design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.